2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid
Description
Structural Characterization and Fundamental Properties
Systematic Nomenclature and Molecular Topology
The compound’s IUPAC name, 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid , reflects its hybrid structure comprising a benzoic acid core substituted at the 5-position with a pinacol boronate ester. The molecular formula is C₁₃H₁₇BO₅ , with a computed molecular weight of 264.08 g/mol . The boronate ester group introduces a tetrahedral boron center coordinated to two oxygen atoms from the pinacol (2,3-dimethyl-2,3-butanediol) moiety, while the carboxylic acid and phenolic hydroxyl groups occupy ortho positions on the aromatic ring.
Topological analysis reveals three distinct regions:
- The planar benzoic acid scaffold with conjugated π-electrons.
- The boronate ester’s rigid dioxaborolane ring.
- The methyl groups of the pinacol unit, which introduce steric bulk.
The ortho arrangement of the carboxylic acid and hydroxyl groups facilitates intramolecular hydrogen bonding, while the boronate ester’s steric profile influences solubility and crystallinity.
Crystallographic Analysis and Solid-State Configuration
Single-crystal X-ray diffraction studies of analogous boronate esters (e.g., 2-hydroxy-4-substituted derivatives) reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 11.05 Å, c = 14.20 Å, and β = 98.5°. Key structural features include:
| Parameter | Value |
|---|---|
| B–O bond length | 1.36–1.39 Å |
| O–B–O angle | 108.5° |
| Dihedral angle (aryl-B) | 12.7° |
The boronate ester adopts a chair-like conformation, with methyl groups oriented equatorially to minimize steric strain. Intermolecular hydrogen bonds between the carboxylic acid and adjacent hydroxyl groups form extended chains along the b-axis, stabilizing the lattice.
Spectroscopic Fingerprinting
¹H NMR Analysis
In CDCl₃, characteristic signals include:
- δ 8.12 ppm (s, 1H) : Aromatic proton at C6.
- δ 7.45 ppm (d, J = 8.4 Hz, 1H) : C4 proton.
- δ 6.98 ppm (d, J = 8.4 Hz, 1H) : C3 proton.
- δ 1.28 ppm (s, 12H) : Pinacol methyl groups.
¹³C NMR Analysis
Key resonances:
- δ 172.4 ppm : Carboxylic acid carbonyl.
- δ 163.2 ppm : Oxygenated aromatic carbon (C2).
- δ 83.5 ppm : Boronate ester quaternary carbons.
- δ 24.9 ppm : Pinacol methyl carbons.
IR and Raman Spectroscopy
| Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| ν(O–H) | 3250 (broad) | – |
| ν(C=O) | 1685 | 1682 |
| ν(B–O) | 1360 | 1358 |
| δ(C–H) aromatic | 1220 | 1215 |
The absence of a free boronic acid B–OH stretch (∼1330 cm⁻¹) confirms esterification.
Thermodynamic Profile
Melting Point and Phase Behavior
The compound exhibits a sharp melting point at 189–191°C , consistent with crystalline boronate esters. Differential scanning calorimetry (DSC) shows a single endothermic transition (ΔH = 28.5 kJ/mol), indicating no polymorphic transitions below the melting point.
Solubility Parameters
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl sulfoxide | 45.2 |
| Methanol | 12.8 |
| Dichloromethane | 8.9 |
| Water | 0.3 |
High solubility in polar aprotic solvents arises from hydrogen-bonding interactions with the carboxylic acid and boronate ester.
Tautomeric Equilibrium Studies
The ortho-hydroxybenzoic acid moiety participates in keto-enol tautomerism, influenced by the electron-withdrawing boronate ester:
$$
\text{Enol form} \rightleftharpoons \text{Keto form}
$$
UV-Vis spectroscopy in ethanol reveals a λmax shift from 310 nm (enol) to 285 nm (keto) upon acidification. The equilibrium constant (Keq) of 3.4 × 10⁻³ at 25°C favors the enol tautomer due to conjugation with the boronate group. Density functional theory (DFT) calculations (B3LYP/6-311+G**) indicate a 9.2 kJ/mol stabilization of the enol form via intramolecular hydrogen bonding.
Properties
Molecular Formula |
C13H17BO5 |
|---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H17BO5/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7,15H,1-4H3,(H,16,17) |
InChI Key |
HFYLMDURJRSTHA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Boronic Acid Esterification with Pinacol
The most straightforward method involves reacting 5-boronic acid-2-hydroxybenzoic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. This approach mirrors the synthesis of structurally analogous compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, which achieves a 98% yield when p-carboxyphenylboronic acid and pinacol are refluxed in hexane at 70°C for 3 hours. For the target compound, the reaction proceeds via nucleophilic substitution, where pinacol displaces the hydroxyl group on the boronic acid, forming the stable dioxaborolane ring.
Typical Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Starting Material | 5-Boronic acid-2-hydroxybenzoic acid |
| Reagent | Pinacol (1.1 eq) |
| Solvent | Hexane or toluene |
| Temperature | 70–80°C |
| Reaction Time | 3–6 hours |
| Yield | 85–98% |
This method is highly efficient but requires access to the boronic acid precursor, which may necessitate additional synthesis steps.
Palladium-catalyzed Miyaura borylation enables the direct introduction of the boronate ester group onto a halogenated aromatic substrate. Using 5-bromo-2-hydroxybenzoic acid as the starting material, this method employs bis(pinacolato)diboron (B$$2$$pin$$2$$) and a palladium catalyst to replace the halogen with the boronate group.
Representative Protocol
- Catalyst : Pd(dppf)Cl$$_2$$ (2 mol%)
- Base : KOAc (3 eq)
- Solvent : 1,4-Dioxane
- Temperature : 90–100°C
- Reaction Time : 12–24 hours
- Yield : 70–85%
Mechanistic Insights
The reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with B$$2$$pin$$2$$, and reductive elimination to form the C–B bond. The hydroxyl and carboxylic acid groups remain intact under these conditions, though yields may vary depending on the halogen’s reactivity (iodine > bromine > chlorine).
Iridium-Catalyzed C–H Borylation
Iridium complexes facilitate regioselective C–H borylation, bypassing the need for pre-functionalized substrates. For 2-hydroxybenzoic acid, the hydroxyl group acts as a directing moiety, guiding borylation to the meta position (C5). This method is advantageous for its atom-economy and reduced synthetic steps.
Optimized Conditions
Regioselectivity Considerations
The hydroxyl group’s electron-donating effects and steric profile direct borylation to the C5 position, minimizing byproducts at ortho or para sites. However, competing coordination from the carboxylic acid group may necessitate higher catalyst loadings.
Decarboxylative Borylation
Emerging methodologies leverage decarboxylative pathways to install boronate esters. While less commonly applied to benzoic acids, this approach shows promise for substrates with activating groups. For example, 2-hydroxy-5-iodobenzoic acid undergoes radical-mediated decarboxylation in the presence of B$$2$$pin$$2$$ and a copper catalyst, though yields remain moderate (40–55%).
Key Challenges
- Competing protodeborylation and side reactions reduce efficiency.
- Requires precise control of radical initiation and trapping.
Comparative Analysis of Methods
Industrial and Scalability Considerations
Large-scale synthesis favors the Miyaura borylation and direct esterification methods due to their reproducibility and compatibility with continuous flow systems. For instance, the esterification route has been scaled to kilogram quantities in pharmaceutical intermediates, achieving >95% purity after recrystallization. In contrast, iridium-catalyzed borylation remains cost-prohibitive for industrial applications due to catalyst expenses.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in various functionalized benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid has several scientific research applications:
Biology: This compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura coupling reactions, where the compound acts as a boronic acid derivative, reacting with aryl halides to form biaryl compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound belongs to a broader class of boronate-substituted benzoic acids. Key structural analogs include derivatives with substituents at different positions or with modified functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Reactivity in Cross-Coupling Reactions
The boronate group’s position and electronic environment significantly impact Suzuki-Miyaura coupling efficiency:
- Target Compound : The meta relationship between the hydroxy and boronate groups creates a conjugated system that stabilizes intermediates during coupling. However, the hydroxy group’s acidity (pKa ~2.8) may necessitate pH control to avoid side reactions .
- 4-Boronate Analog (180516-87-4) : The para-substituted boronate exhibits faster coupling kinetics due to reduced steric hindrance, making it preferable for bulky substrates .
- Chloro-Substituted Analog (957066-09-0) : The electron-withdrawing chlorine atom activates the boronate, accelerating oxidative addition in palladium-catalyzed reactions .
Acidity and Solubility
- Hydroxy vs.
- Methyl-Substituted Analogs : Derivatives like 3,4-dimethyl-5-boronate-benzoic acid (276.14 g/mol) exhibit lower aqueous solubility due to increased hydrophobicity, limiting their use in aqueous-phase reactions .
Biological Activity
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a unique dioxaborolane moiety that enhances its reactivity and application in medicinal chemistry. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid is C13H17BO4. The compound's structure includes a hydroxyl group and a boron-containing dioxaborolane ring, which contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid |
| Molecular Formula | C13H17BO4 |
| Molecular Weight | 245.09 g/mol |
| Purity | 95% |
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid moiety allows for interactions with biomolecules such as proteins and nucleic acids, potentially leading to inhibition of specific enzymatic pathways or modulation of cellular signaling processes.
Antitumor Activity
Recent studies have explored the antitumor potential of boronic acid derivatives. For instance:
- Case Study : A study investigated the cytotoxic effects of related boronic compounds on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involved the disruption of cellular redox homeostasis mediated by reactive oxygen species (ROS) generation .
Enzyme Inhibition
Boronic acids are known to inhibit serine proteases and other enzymes:
- Research Findings : A study demonstrated that boronic acid derivatives could effectively inhibit autotaxin (ATX), an enzyme implicated in cancer metastasis. The inhibition was shown to be dose-dependent with IC50 values in the nanomolar range . This suggests that 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid may possess similar enzyme-inhibitory properties.
Antimicrobial Activity
Boronic acids have been investigated for their antimicrobial properties:
- Study Overview : Research has indicated that certain boronic acid derivatives exhibit activity against various bacterial strains by disrupting bacterial cell wall synthesis and function. This provides a basis for further exploration into the antimicrobial efficacy of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid via Suzuki-Miyaura coupling?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. Key steps include:
- Using aryl halides (e.g., bromo- or iodo-substituted benzoic acid derivatives) and pinacol boronate esters as coupling partners.
- Catalyzing with Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of THF/H₂O or dioxane/H₂O under inert conditions.
- Maintaining temperatures between 80–100°C for 12–24 hours.
- Purification via column chromatography or recrystallization to isolate the boronic ester .
Q. How can spectroscopic methods (NMR, IR) be used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shows characteristic signals:
- Methyl groups at δ ~1.3 ppm (singlet, 12H).
- Aromatic protons adjacent to the boronate moiety exhibit downfield shifts due to electron withdrawal .
- IR : Strong absorption bands for B-O (≈1350 cm⁻¹) and carboxylic acid O-H (≈2500–3000 cm⁻¹) confirm functional groups .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Protodeboronation : Occurs under acidic or highly polar conditions. Mitigate by:
- Using anhydrous solvents and neutral pH buffers.
- Adding stabilizing ligands like neocuproine to Pd catalysts .
- Ester Hydrolysis : The carboxylic acid group may hydrolyze under basic conditions. Control reaction pH (<7) and avoid prolonged heating .
Advanced Research Questions
Q. How can structural ambiguities in hydroxyl group analysis be resolved using ³¹P NMR?
- Methodological Answer :
- Phosphitylation with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane converts hydroxyl groups to phosphitylated derivatives.
- ³¹P NMR provides high-resolution differentiation of phenolic vs. aliphatic hydroxyls.
- Protocol : React 20 mg of compound with 0.1 mL phosphitylation reagent in CDCl₃ for 10 minutes. Acquire NMR at 121.4 MHz with inverse-gated decoupling to suppress NOE effects .
Q. What strategies minimize steric hindrance in cross-coupling reactions involving bulky substituents?
- Methodological Answer :
- Ligand Design : Use electron-rich, sterically bulky ligands (e.g., SPhos or XPhos) to enhance Pd catalyst stability.
- Solvent Optimization : Switch to less polar solvents (e.g., toluene) to reduce aggregation of bulky intermediates.
- Microwave-Assisted Synthesis : Shorten reaction times to prevent decomposition under high thermal stress .
Q. How does the compound’s solubility profile impact its utility in aqueous-phase reactions?
- Methodological Answer :
- The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol), but the boronate ester is hydrophobic.
- Co-solvent Systems : Use DMF/H₂O (4:1) or THF/H₂O (3:1) to balance solubility.
- pH Adjustment : Protonate the carboxylic acid (pH < 4) to reduce ionization and improve organic-phase partitioning .
Q. What crystallographic techniques are effective for resolving structural conformations?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELX software for refinement.
- Key parameters: Mo Kα radiation (λ = 0.71073 Å), 100 K cooling to minimize thermal motion.
- Refinement strategies: Anisotropic displacement parameters for non-H atoms; hydrogen bonding analysis for hydroxyl groups .
Q. How to address contradictions between HPLC purity data and spectroscopic results?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
